The synthesis of 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde can be achieved through several methods, with the most common being the oxidation of suitable precursors. One notable method involves the following steps:
The yield and purity of the product can be influenced by factors such as temperature, reaction time, and the stoichiometry of oxidizing agents used.
The molecular structure of 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde features:
The compound exhibits geometric isomerism due to the presence of two aldehyde groups, which can adopt different spatial arrangements.
2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde participates in various chemical reactions:
The mechanism of action for reactions involving 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde often follows standard pathways for aromatic aldehydes:
The physical and chemical properties of 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde include:
| Property | Value |
|---|---|
| Molecular Weight | 178.18 g/mol |
| Melting Point | ~80-85 °C |
| Solubility | Soluble in organic solvents |
2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde has several scientific applications:
Benzaldehyde derivatives serve as foundational building blocks in organic chemistry. 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde distinguishes itself through:
Table 1: Core Identification Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 71128-83-1 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.18 g/mol | [1] |
| IUPAC Name | 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde | [2] |
| SMILES | CC1=CC(=C(C(=C1)C=O)OC)C=O |
The synergy between substituents dictates site-specific transformations:
Table 2: Characteristic Reactions
| Reaction Type | Reagents/Conditions | Primary Site | Product Application |
|---|---|---|---|
| Nucleophilic Addition | R-NH₂, anhydrous ethanol | Aldehyde C=O | Schiff bases for ligands |
| Reduction | NaBH₄, MeOH, 0°C | Aldehyde → Alcohol | Polyol precursors |
| Electrophilic Aromatic | Br₂, FeCl₃ | C4/C6 | Halogenated intermediates |
This dialdehyde’s versatility is evidenced in:
Table 3: Key Structural Analogs & Applications
| Compound | Structural Features | Divergence from Target Dialdehyde |
|---|---|---|
| 2-Hydroxy-5-methylisophthalaldehyde | OH instead of OCH₃ | Enhanced H-bonding for supramolecular assembly [5] |
| 2-Methoxybenzaldehyde | Single aldehyde, no methyl | Limited bifunctionality [2] |
| 5-Ethoxy-2-methylbenzene-1,3-dicarbaldehyde | Ethoxy vs. methoxy | Altered lipophilicity (XLogP3: 1.8) [4] |
Recent explorations highlight non-synthetic applications:
Unresolved challenges and future directions include:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1